5-(5-Bromopyridin-3-yl)-3-phenyl-1,2,4-oxadiazole
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Overview
Description
5-(5-Bromopyridin-3-yl)-3-phenyl-1,2,4-oxadiazole is a heterocyclic compound that contains a bromopyridine moiety and an oxadiazole ring
Mechanism of Action
Target of Action
Oxadiazole derivatives have been known to interact with various biological targets, including enzymes and receptors, depending on their structural modifications .
Mode of Action
Oxadiazole derivatives have been reported to interact with their targets through various mechanisms, such as inhibition or activation, leading to changes in the biological function of the target .
Biochemical Pathways
Oxadiazole derivatives have been reported to affect various biochemical pathways depending on their structural modifications and the nature of their biological targets .
Result of Action
Oxadiazole derivatives have been reported to exhibit various biological activities, including anticancer, vasodilator, anticonvulsant, and antidiabetic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Bromopyridin-3-yl)-3-phenyl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-bromopyridine-3-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with benzonitrile in the presence of a dehydrating agent such as phosphorus oxychloride to yield the desired oxadiazole compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(5-Bromopyridin-3-yl)-3-phenyl-1,2,4-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products Formed
Substitution Reactions: Products include derivatives where the bromine atom is replaced by other functional groups.
Oxidation and Reduction: Products depend on the specific reagents used and the reaction conditions.
Scientific Research Applications
5-(5-Bromopyridin-3-yl)-3-phenyl-1,2,4-oxadiazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is studied for its potential use in organic electronics and as a building block for more complex materials.
Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
5-Bromopyridine-3-carboxylic acid: Shares the bromopyridine moiety but lacks the oxadiazole ring.
3-Phenyl-1,2,4-oxadiazole: Contains the oxadiazole ring but lacks the bromopyridine moiety.
Uniqueness
5-(5-Bromopyridin-3-yl)-3-phenyl-1,2,4-oxadiazole is unique due to the combination of the bromopyridine and oxadiazole moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .
Properties
IUPAC Name |
5-(5-bromopyridin-3-yl)-3-phenyl-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrN3O/c14-11-6-10(7-15-8-11)13-16-12(17-18-13)9-4-2-1-3-5-9/h1-8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGKWQTHBUQIONU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)C3=CC(=CN=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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